4-(Benzyloxy)-2,5-difluorophenol
Description
Properties
Molecular Formula |
C13H10F2O2 |
|---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
2,5-difluoro-4-phenylmethoxyphenol |
InChI |
InChI=1S/C13H10F2O2/c14-10-7-13(11(15)6-12(10)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
InChI Key |
PSVFXYSVGGGRRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)O)F |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 4 Benzyloxy 2,5 Difluorophenol
Retrosynthetic Analysis and Design of Synthetic Pathways
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. For 4-(Benzyloxy)-2,5-difluorophenol, the analysis suggests several logical disconnections.
Two primary bonds for disconnection are the ether linkage of the benzyloxy group and the carbon-oxygen bond of the phenolic hydroxyl group.
Disconnection of the Benzyl (B1604629) Ether (C-O Bond): This is the most straightforward approach. It disconnects the molecule into a benzyl cation equivalent (like benzyl bromide) and a 2,5-difluorophenol-4-oxide anion. This suggests that a key intermediate, or "synthon," is 2,5-difluorohydroquinone. The synthesis would then involve the selective protection of one hydroxyl group of the hydroquinone (B1673460) with a benzyl group.
Disconnection of the Phenolic Hydroxyl (C-O Bond): This approach considers the phenolic hydroxyl group as being introduced late in the synthesis. This leads to a precursor such as 4-(benzyloxy)-2,5-difluoroaniline. The aniline (B41778) can be converted to the target phenol (B47542) via a diazonium salt intermediate. researchgate.netgoogle.comorgosolver.com This pathway requires the synthesis of the specific substituted aniline precursor.
These retrosynthetic approaches form the basis for designing the synthetic pathways discussed in the following sections.
Precursor Identification and Starting Material Considerations
The choice of starting material is critical to the efficiency and feasibility of a synthetic route. Several potential precursors can be considered for the synthesis of this compound.
Derivatization from 2,5-Difluorophenol (B1295083)
While starting directly from 2,5-difluorophenol is conceivable, it presents a significant challenge: the need to introduce a hydroxyl group at the para-position (position 4) in a regioselective manner. A more practical and common strategy involves starting with a precursor that already contains the di-hydroxy substitution pattern, namely 2,5-difluorohydroquinone .
The proposed synthesis would proceed in two main steps:
Synthesis of 2,5-Difluorohydroquinone: This intermediate can be prepared from related dinitro or dihalo compounds. researchgate.net
Selective Mono-O-benzylation: The key challenge is to selectively add a benzyl group to only one of the two hydroxyl groups of the hydroquinone. Methods for selective benzylation of polyols often rely on careful control of reaction conditions (e.g., stoichiometry of reagents, temperature) or the use of protecting groups. researchgate.net Using benzyl bromide with a suitable base like sodium hydroxide (B78521) in a solvent such as dimethylformamide (DMF) under controlled conditions can achieve mono-benzylation. researchgate.net
Approaches from 3,4-Difluorophenol (B1294555)
Synthesizing this compound from 3,4-difluorophenol is theoretically possible but synthetically complex and inefficient. This route would require substantial modification of the aromatic substitution pattern, including:
Introduction of a hydroxyl group at position 1.
Migration or replacement of a fluorine atom from position 3 to position 2.
Such transformations are often low-yielding and produce a mixture of isomers, making purification difficult. Therefore, this approach is not considered synthetically viable compared to other alternatives.
Use of Benzyloxybenzaldehyde Derivatives as Precursors
An alternative strategy involves starting with a more complex, non-fluorinated precursor like 4-(Benzyloxy)benzaldehyde and introducing the required functional groups. This pathway leverages well-established reactions, though it may involve multiple steps.
The key transformations in this route are:
Electrophilic Fluorination: Two fluorine atoms must be introduced onto the aromatic ring, ortho and meta to the benzyloxy group. This can be achieved using modern electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI). wikipedia.orgorganicreactions.org However, controlling the regioselectivity to obtain the desired 2,5-difluoro substitution pattern can be challenging and may lead to isomeric byproducts.
Conversion of Aldehyde to Phenol: The aldehyde functional group can be converted into a phenolic hydroxyl group via the Baeyer-Villiger oxidation . organic-chemistry.orgwikipedia.org This reaction uses a peroxyacid (e.g., m-CPBA) or other oxidants like Oxone to transform an aldehyde into a formate (B1220265) ester. organic-chemistry.orgnih.gov This ester is then readily hydrolyzed to the final phenol. Recent advancements have improved the efficiency of this reaction for electron-deficient aldehydes, which is relevant for fluorinated substrates. nih.govwur.nlresearchgate.net
Classical and Modern Synthetic Routes: Comparative Analysis
| Synthetic Route | Key Precursor | Key Transformations | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Route A | 2,5-Difluorohydroquinone | Selective mono-O-benzylation | Fewer steps; direct installation of the core structure. | Achieving high selectivity in the mono-benzylation step can be difficult and may require optimization. researchgate.net |
| Route B | 4-(Benzyloxy)-2,5-difluoroaniline | Diazotization followed by hydrolysis | Classic, well-established transformation of anilines to phenols. google.comorgosolver.com | Requires synthesis of the specific trifunctional aniline precursor; diazonium salts can be hazardous. researchgate.net |
| Route C | 4-(Benzyloxy)benzaldehyde | Electrophilic fluorination; Baeyer-Villiger oxidation | Utilizes readily available starting material. | Multiple steps; controlling regioselectivity during fluorination is a major hurdle. wikipedia.org |
Strategies for Phenolic Hydroxyl Group Introduction
The introduction of a phenolic hydroxyl group is a cornerstone of many organic syntheses. For a molecule like this compound, several methods are particularly relevant.
Diazotization-Hydrolysis of Anilines: This is a classical and widely used method for preparing phenols from aromatic amines. google.com The process involves converting an aniline, such as the proposed 4-(Benzyloxy)-2,5-difluoroaniline, into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). etsu.edugoogle.com The resulting diazonium salt is then decomposed by heating in an aqueous acidic solution to yield the phenol. orgosolver.com While effective, this method requires careful temperature control as diazonium salts can be unstable. researchgate.net
Oxidation of Arylboronic Acids: A more modern approach involves the oxidation of an arylboronic acid or its corresponding ester. st-andrews.ac.uk This method is known for its mild reaction conditions and high functional group tolerance. The synthesis would first require the preparation of 4-(benzyloxy)-2,5-difluorophenylboronic acid. This intermediate can then be oxidized, typically using hydrogen peroxide under basic conditions, to furnish the desired phenol. st-andrews.ac.ukacs.org A significant challenge is the potential for oxidative instability of boronic acids themselves, although methods exist to mitigate this. digitellinc.comnih.govnih.gov
Baeyer-Villiger Oxidation of Aldehydes: As mentioned previously, the Baeyer-Villiger oxidation provides an indirect route to phenols from the corresponding aromatic aldehydes. organic-chemistry.orgwikipedia.org The aldehyde is first oxidized to a formate ester, which is subsequently hydrolyzed. This method is particularly useful when the corresponding aldehyde is readily accessible. Enzymatic versions of this reaction have also been developed, offering high selectivity. wur.nl
Approaches to Benzyloxy Ether Formation (e.g., Williamson Ether Synthesis)
The principal method for constructing the benzyloxy ether linkage in this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This robust and widely applied reaction forms an ether from an organohalide and a deprotonated alcohol (alkoxide). wikipedia.orgfrancis-press.com The underlying mechanism is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com
In the synthesis of this specific compound, the process generally commences with a difluorinated phenolic precursor, such as 2,5-difluorohydroquinone. A base is used to deprotonate one of the hydroxyl groups, transforming it into a more nucleophilic phenoxide ion. This phenoxide subsequently attacks the electrophilic carbon of a benzyl halide, typically benzyl chloride or benzyl bromide. masterorganicchemistry.com The reaction culminates in the displacement of the halide leaving group and the formation of the desired carbon-oxygen ether bond. wikipedia.org
The mechanism proceeds in two main stages:
Deprotonation: A base abstracts the acidic proton from the phenolic hydroxyl group, generating a reactive phenoxide anion.
Nucleophilic Attack: The newly formed phenoxide ion performs a backside attack on the benzyl halide, which is characteristic of an SN2 mechanism. wikipedia.org
Displacement: The process concludes with the ejection of the halide ion and the creation of the benzyloxy ether.
To ensure the efficiency of the SN2 pathway and avoid competing elimination reactions, primary alkyl halides like benzyl chloride are the preferred reagents. wikipedia.orgmasterorganicchemistry.com While traditional Williamson syntheses can necessitate harsh conditions, contemporary adaptations provide milder and more selective alternatives. francis-press.com
Introduction of Fluorine Atoms in the Aromatic Ring
Typically, the synthesis of this compound utilizes a starting material that already incorporates the fluorine atoms. The methods for introducing fluorine into aromatic rings are a cornerstone of organofluorine chemistry and are generally categorized as either electrophilic or nucleophilic fluorination. numberanalytics.com
Electrophilic Fluorination employs an electrophilic fluorine source that reacts with a nucleophilic carbon center, such as an electron-rich aromatic ring. sigmaaldrich.comwikipedia.org While elemental fluorine was used historically, its high reactivity and toxicity have led to its replacement by safer and more stable N-F reagents. sigmaaldrich.comsigmaaldrich.com Prominent examples include Selectfluor® and N-fluorobenzenesulfonimide (NFSI), which contain an electron-deficient fluorine atom bonded to a nitrogen atom that bears electron-withdrawing groups. wikipedia.org
Nucleophilic Fluorination involves a nucleophilic fluoride (B91410) source, like potassium fluoride (KF) or cesium fluoride (CsF), displacing a leaving group on an aromatic ring. sigmaaldrich.comalfa-chemistry.com This SNAr (Nucleophilic Aromatic Substitution) reaction is most effective on aromatic rings activated by electron-withdrawing groups. alfa-chemistry.com Furthermore, transition metal-catalyzed methods using palladium or copper have become important for the nucleophilic fluorination of various aryl halides. numberanalytics.com
For the preparation of the target compound, a precursor like 2,5-difluorohydroquinone is often synthesized first via one of these fluorination strategies before undergoing the subsequent etherification step.
Optimization of Reaction Conditions: Temperature, Solvents, Catalysis (e.g., K2CO3 in 2-butanone)
The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. This involves the careful selection of the base (catalyst), solvent, and reaction temperature.
Catalysis/Base: A base is essential in the Williamson ether synthesis to deprotonate the phenol. While strong bases like sodium hydride (NaH) are highly effective, milder and more manageable bases such as potassium carbonate (K₂CO₃) are frequently employed, particularly for larger-scale syntheses. masterorganicchemistry.comorgchemres.orgpnu.ac.ir K₂CO₃ serves as an effective, low-cost solid base that can be conveniently removed by filtration upon reaction completion. google.com
Solvents: The solvent plays a critical role in dissolving the reactants and mediating the SN2 reaction. Aprotic solvents are required to avoid solvating the phenoxide nucleophile, which would reduce its reactivity. reddit.com
2-Butanone (Methyl Ethyl Ketone, MEK): This is a widely used aprotic solvent for Williamson ether syntheses, as it effectively dissolves the organic starting materials and allows for heating to suitable reaction temperatures. reddit.com
Other Solvents: Other polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also viable options. orgchemres.orgreddit.com These are especially useful when reacting less reactive substrates, such as aryl fluorides, which may necessitate higher temperatures. reddit.com
Temperature: Williamson ether syntheses are typically performed at elevated temperatures, generally in the range of 50 to 100 °C, to achieve a practical reaction rate over a period of one to eight hours. wikipedia.org The application of microwave irradiation is a modern technique used to accelerate these reactions, often drastically reducing reaction times. orgchemres.org
The following table outlines the impact of different reaction parameters on a typical Williamson ether synthesis.
| Parameter | Condition | Rationale/Effect | Reference |
| Base | Potassium Carbonate (K₂CO₃) | A mild, inexpensive, and easy-to-handle solid base effective for deprotonating phenols. | orgchemres.orgpnu.ac.ir |
| Sodium Hydride (NaH) | A strong base that ensures complete deprotonation but requires more stringent handling procedures. | masterorganicchemistry.com | |
| Solvent | 2-Butanone (MEK) | A common polar aprotic solvent providing good solubility and an appropriate boiling point for heating. | reddit.com |
| Dimethylformamide (DMF) | A polar aprotic solvent suitable for reactions requiring higher temperatures or for less reactive substrates. | orgchemres.orgreddit.com | |
| Acetonitrile (B52724) (ACN) | A polar aprotic solvent often employed in reactions utilizing phase-transfer catalysts. | francis-press.com | |
| Temperature | 50-100 °C (Conventional) | The standard temperature range needed to overcome the activation energy and achieve a reasonable reaction rate. | wikipedia.org |
| Microwave Irradiation | An energy-efficient method that can significantly accelerate the reaction, reducing synthesis time from hours to minutes. | orgchemres.org |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound seeks to enhance sustainability by minimizing waste, reducing energy consumption, and using less hazardous materials. acs.org
Atom Economy: This principle aims to maximize the incorporation of all reactant atoms into the final product. acs.org While the Williamson synthesis can be relatively atom-economical, the generation of inorganic salt byproducts is an inherent part of the process.
Safer Solvents and Auxiliaries: Green chemistry encourages the replacement of volatile and toxic organic solvents with safer alternatives. rjpn.org For the Williamson synthesis, a green approach involves conducting the reaction in water using a surfactant as a phase-transfer catalyst. researchgate.net The surfactant forms micelles, which create micro-environments that bring the water-insoluble organic reactants together, thereby facilitating the reaction in an aqueous bulk medium. researchgate.net
Design for Energy Efficiency: Chemical processes should be designed to minimize energy input. rjpn.org The use of microwave heating, for example, can be more energy-efficient than conventional refluxing due to significantly shorter reaction times. orgchemres.orgchegg.com
Reduce Derivatives: The use of protecting groups and other temporary modifications should be minimized as these steps add to the reagent load and generate waste. acs.org A synthetic pathway that achieves selective benzylation without the need for protection and deprotection steps would represent a significant advancement in green methodology.
The table below contrasts a traditional synthetic approach with a greener alternative based on these principles.
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Reference |
| Safer Solvents | Use of volatile organic solvents (e.g., 2-butanone, DMF). | Use of water with a surfactant catalyst. | reddit.comresearchgate.net |
| Energy Efficiency | Prolonged conventional heating (1-8 hours). | Microwave-assisted heating to reduce reaction time to minutes. | wikipedia.orgorgchemres.org |
| Catalysis | Use of stoichiometric amounts of a strong base like NaH. | Application of a milder, recyclable base (K₂CO₃) or a phase-transfer catalyst. | masterorganicchemistry.comorgchemres.org |
Isolation and Purification Techniques for Research Scale (e.g., Column Chromatography, Recrystallization)
Following the reaction, the crude product must be isolated and purified to remove unreacted starting materials, byproducts, and residual reagents. For research-scale synthesis, column chromatography and recrystallization are the standard methods.
Column Chromatography: This is a primary technique for purifying organic compounds. wpmucdn.com The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.
Stationary Phase: Silica (B1680970) gel is the most common stationary phase for purifying phenolic compounds. wpmucdn.comresearchgate.net
Mobile Phase (Eluent): A mixture of solvents, typically a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used. orgchemres.org The polarity of the eluent is often increased gradually (a gradient elution) to separate compounds of varying polarities. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). wpmucdn.com
Recrystallization: This method is used for the purification of solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. google.commdpi.com The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out in a purer form, leaving impurities dissolved in the mother liquor. mdpi.com The selection of an appropriate solvent, such as ethanol (B145695) or a toluene-containing mixture, is critical for successful purification. google.comgoogle.com For products that may be sensitive to oxidation, performing the recrystallization at low temperatures can be beneficial. google.com
Chemical Reactivity and Transformation Pathways of 4 Benzyloxy 2,5 Difluorophenol
Electrophilic Aromatic Substitution Reactions at the Difluorophenol Moiety
Given the substitution pattern, the most nucleophilic positions on the difluorophenol ring are C3 and C6, which are ortho to the powerful activating hydroxyl and benzyloxy groups, respectively. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur primarily at these positions. wikipedia.orglibretexts.org The outcome can be a mixture of isomers, and the specific reaction conditions often determine the major product. libretexts.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Electrophile (E⁺) | Predicted Major Product(s) |
| Halogenation | Br⁺, Cl⁺ | 3-Halo and/or 6-Halo derivatives |
| Nitration | NO₂⁺ | 3-Nitro and/or 6-Nitro derivatives |
| Friedel-Crafts Acylation | RCO⁺ | 3-Acyl and/or 6-Acyl derivatives |
| Sulfonation | SO₃ | 3-Sulfonic acid and/or 6-Sulfonic acid derivatives |
Nucleophilic Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) is nucleophilic and can readily participate in reactions with various electrophiles. Key transformations include etherification and esterification.
Etherification: The phenoxide anion, formed by deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate), can react with alkyl halides in a Williamson ether synthesis to form a new ether linkage.
Esterification: The phenol (B47542) can be acylated to form esters. This can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.
These derivatizations of the hydroxyl group are fundamental in modifying the compound's properties and for use as an intermediate in more complex syntheses. scribd.com
Reactions Involving the Benzylic Ether Linkage: Cleavage and Modifications (e.g., debenzylation)
The benzyl (B1604629) group is frequently employed as a protecting group for phenols due to its general stability and the variety of methods available for its removal. semanticscholar.org The cleavage of the benzylic ether in 4-(benzyloxy)-2,5-difluorophenol to yield the corresponding hydroquinone (B1673460) derivative is a critical transformation.
Common debenzylation methods include:
Catalytic Hydrogenolysis: This is one of the most common methods, involving reaction with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This method is clean and efficient, yielding the deprotected phenol and toluene (B28343) as the only byproduct. organic-chemistry.org
Lewis Acid-Promoted Cleavage: Strong Lewis acids such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can effectively cleave benzyl ethers. atlanchimpharma.com
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly when other reducible functional groups are present in the molecule that would not be compatible with hydrogenolysis. organic-chemistry.orgnih.gov
Table 2: Common Debenzylation Methods
| Method | Reagents | Byproduct | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene | Mild, efficient, but incompatible with reducible groups. organic-chemistry.org |
| Lewis Acid Cleavage | BBr₃, BCl₃ | Benzyl halide | Effective but can be harsh. atlanchimpharma.com |
| Oxidative Cleavage | DDQ | Benzaldehyde | Useful for substrates sensitive to reduction. nih.gov |
| Reductive Cleavage | Na, liquid NH₃ | Toluene | Powerful but requires cryogenic conditions. semanticscholar.org |
Palladium-Catalyzed Cross-Coupling Reactions and Derivative Synthesis
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.com The phenolic hydroxyl group of this compound can be converted into a triflate (-OTf) or tosylate (-OTs) group. These sulfonate esters are excellent leaving groups in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. nih.gov This strategy allows for the introduction of a wide variety of substituents at the C4 position, enabling the synthesis of a diverse library of derivatives. nih.govrsc.org
For instance, a Suzuki-Miyaura coupling could be performed on the corresponding triflate with an arylboronic acid to form a biaryl structure. nih.gov Similarly, a Buchwald-Hartwig amination could introduce a nitrogen-based substituent by reacting the triflate with an amine. nih.gov
Functional Group Interconversions and Derivatization Strategies
Beyond the primary reactions of its functional groups, this compound can undergo various other interconversions. ub.eduimperial.ac.uk For example, the phenolic hydroxyl group can be converted to a non-nucleophilic group to alter the reactivity of the aromatic ring in subsequent steps. The synthesis of derivatives often involves a multi-step sequence where the reactivity of each functional group is strategically managed. vanderbilt.edunih.gov
Oxidative and Reductive Transformations
The phenol ring is susceptible to oxidation, which can lead to the formation of quinones, especially under strong oxidizing conditions. The ease of oxidation is influenced by the electron-donating substituents.
Reductive transformations, other than debenzylation, can also be envisioned. For example, the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) could potentially reduce the aromatic ring to a cyclohexadiene derivative. imperial.ac.uk The specific outcome would depend on the influence of the various substituents on the electron distribution in the ring.
Acid-Base Chemistry and Tautomerism Studies
The phenolic hydroxyl group imparts acidic properties to the molecule. The acidity (pKa) of the phenol is influenced by the two electron-withdrawing fluorine atoms, which would be expected to lower the pKa value (increase the acidity) compared to a non-fluorinated analogue like 4-(benzyloxy)phenol.
Phenols can exhibit keto-enol tautomerism, where the phenolic form is in equilibrium with a cyclohexadienone (keto) form. For this compound, the aromatic enol form is overwhelmingly stable. However, the existence of the keto tautomer can be relevant in certain reaction mechanisms. nih.govnih.gov Studies on related hydroxy-aromatic systems have investigated these equilibria, which can be influenced by solvent and pH. nih.govnih.gov
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H NMR), Carbon (¹³C NMR), and Fluorine (¹⁹F NMR) Techniques
NMR spectroscopy is a primary tool for determining the detailed molecular structure of a compound in solution. For 4-(Benzyloxy)-2,5-difluorophenol, analysis via ¹H, ¹³C, and ¹⁹F NMR would be essential for confirming its constitution.
Methodological Approaches for Chemical Shift and Coupling Constant Analysis
A standard methodological approach would involve dissolving the compound in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and acquiring spectra on a high-field NMR spectrometer.
¹H NMR: One would expect to observe signals for the aromatic protons on both the difluorophenol and benzyl (B1604629) rings, the benzylic methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton. The chemical shifts (δ) and spin-spin coupling constants (J) would be critical. Specifically, couplings between protons (H-H), and between protons and fluorine atoms (H-F) would provide definitive information on the substitution pattern.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The large C-F coupling constants would be characteristic for the carbons directly bonded to fluorine atoms.
¹⁹F NMR: This technique is particularly important for fluorinated compounds. The ¹⁹F NMR spectrum would show two distinct resonances for the non-equivalent fluorine atoms at positions 2 and 5. The chemical shifts and the F-F and F-H coupling constants would confirm their positions relative to each other and to the protons on the aromatic ring.
However, a search of the available literature did not provide specific experimental ¹H, ¹³C, or ¹⁹F NMR data (chemical shifts or coupling constants) for this compound.
Applications of 2D-NMR (e.g., COSY, NOESY) for Structural Assignment
Two-dimensional NMR techniques are invaluable for unambiguously assigning signals and confirming connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the correlations between coupled protons within the benzyl and difluorophenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space correlations, for instance, between the benzylic methylene protons and the protons on the difluorophenol ring, confirming the spatial proximity of these groups.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity between the benzylic group, the ether oxygen, and the difluorophenyl ring.
No experimental data from 2D-NMR studies for this compound were found in the searched literature.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis (e.g., ESI-MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.
HRMS: High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion to four or more decimal places. This allows for the unambiguous calculation of the elemental formula (C₁₃H₁₀F₂O₂).
Fragmentation Analysis (e.g., ESI-MS/MS): Using a soft ionization technique like Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), the fragmentation pattern could be analyzed. Expected fragmentation pathways would likely involve the cleavage of the benzylic C-O bond, leading to fragments corresponding to the benzyl cation (m/z 91) and the difluorophenoxide anion, or the loss of the benzyl group from the molecular ion.
Specific HRMS data or detailed fragmentation pathway analyses for this compound are not available in the reviewed sources.
Infrared (IR) and Raman Spectroscopy: Vibrational Mode Assignments and Methodological Application
Vibrational spectroscopy is used to identify the functional groups present in a molecule.
IR Spectroscopy: An infrared spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542) group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹), the C-O-C ether stretch (around 1200-1250 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1400 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.
No experimentally recorded IR or Raman spectra with specific vibrational mode assignments for this compound could be located.
X-ray Crystallography: Single Crystal Diffraction Methodologies for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction analysis would yield detailed data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.
A search of crystallographic databases revealed no published crystal structure for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Methodological Interpretation
UV-Vis spectroscopy provides information on the electronic transitions within a molecule, which is related to the extent of its conjugated π-system. The spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would show absorption maxima (λ_max) corresponding to π→π* transitions of the aromatic systems. The presence of the auxochromic -OH and -O-benzyl groups would be expected to influence the position and intensity of these absorptions compared to unsubstituted benzene (B151609).
No specific UV-Vis absorption spectra or data on the electronic transitions for this compound were found in the public domain.
While the compound this compound is documented in chemical catalogs, detailed experimental data from advanced spectroscopic and analytical methodologies are not present in the readily accessible scientific literature. The elucidation of its precise structural features would require the future publication of experimental ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, vibrational spectroscopy, X-ray crystallography, and UV-Vis spectroscopy data.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC, TLC)
The purity assessment and separation of this compound, a key intermediate in various synthetic pathways, relies on a suite of chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are indispensable tools for monitoring reaction progress, identifying impurities, and ensuring the final product meets stringent purity specifications. The selection of a particular method often depends on the volatility and thermal stability of the compound and its impurities, as well as the required level of resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the separation of phenolic compounds.
Detailed Research Findings:
In the analysis of aromatic compounds, the choice of stationary phase is critical. While standard C18 columns are widely used, the presence of fluorine atoms in this compound suggests that specialized columns, such as those with a perfluorinated phenyl (PFP) stationary phase, could offer enhanced selectivity. This is due to unique interactions, including dipole-dipole and π-π interactions, between the fluorinated analyte and the fluorinated stationary phase.
For method development, a systematic approach is typically undertaken, starting with a broad gradient elution to screen for the optimal mobile phase composition. A common mobile phase for the analysis of phenolic compounds consists of a mixture of an aqueous component (often with a pH-modifying additive like acetic acid or a buffer to suppress the ionization of the phenolic hydroxyl group) and an organic modifier like acetonitrile (B52724) or methanol. UV detection is standard for aromatic compounds, with the detection wavelength typically set at or near the absorbance maximum of the analyte.
While specific HPLC methods for this compound are not extensively published in peer-reviewed literature, the analysis of structurally similar compounds, such as bisphenol F diglycidyl ether isomers, demonstrates the utility of HPLC-MS for unequivocal identification and separation. In such cases, para,para-isomers have been observed to elute before ortho,para- and ortho,ortho-isomers under certain reversed-phase conditions. nih.govdntb.gov.ua
Table 1: Representative HPLC Method for Analysis of Fluorinated Phenolic Compounds
| Parameter | Condition |
| Column | Reversed-Phase C18 or Perfluorinated Phenyl (PFP), 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 275 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For phenolic compounds, derivatization is often employed to increase volatility and improve peak shape by masking the polar hydroxyl group.
Detailed Research Findings:
The analysis of phenols by GC can be performed directly or after derivatization. google.com Direct injection can sometimes lead to peak tailing due to the interaction of the acidic phenolic proton with the stationary phase. To circumvent this, derivatization to form more volatile ethers or esters is a common strategy. For this compound, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylation could be employed.
The choice of column is crucial for achieving good separation. A mid-polarity column, such as one containing a (5%-phenyl)-methylpolysiloxane stationary phase, is often a good starting point for the analysis of aromatic compounds. The temperature program is optimized to ensure adequate separation of the main component from any impurities, such as starting materials or by-products from the synthesis. Flame Ionization Detection (FID) is a robust and widely used detector for organic compounds, while Mass Spectrometry (MS) provides structural information for peak identification.
In a study on the separation of trifluoromethoxy aniline (B41778) isomers, a detailed GC method was developed that successfully resolved all positional isomers, highlighting the capability of GC for analyzing fluorinated aromatic compounds. tsijournals.com A programmed temperature gradient was essential for achieving the desired resolution. tsijournals.com
Table 2: Representative GC Method for Analysis of Derivatized Phenolic Compounds
| Parameter | Condition |
| Column | DB-5 or equivalent (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Injection | 1 µL, split 50:1 |
| Derivatization | Silylation with BSTFA in pyridine (B92270) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is extensively used for monitoring the progress of chemical reactions and for the preliminary screening of the purity of fractions obtained during purification.
Detailed Research Findings:
For the TLC analysis of phenolic compounds, silica (B1680970) gel plates are typically used as the stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. The polarity of the eluent is adjusted to obtain an optimal retention factor (Rf) value, typically between 0.2 and 0.8.
Visualization of the spots on the TLC plate can be achieved under UV light (usually at 254 nm), as the aromatic rings in the compound will absorb UV radiation. Alternatively, staining with a developing agent such as potassium permanganate (B83412) or a vanillin (B372448) solution can be used to visualize the separated components.
Table 3: Representative TLC Systems for Analysis of Aromatic Ethers
| System | Stationary Phase | Mobile Phase (v/v) | Visualization |
| A | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (4:1) | UV (254 nm) |
| B | Silica Gel 60 F₂₅₄ | Dichloromethane (100%) | UV (254 nm), Iodine Vapor |
Computational Chemistry and Theoretical Investigations of 4 Benzyloxy 2,5 Difluorophenol
Quantum Mechanical Studies: Density Functional Theory (DFT) Calculations
DFT calculations serve as a fundamental approach to understanding the intrinsic properties of a molecule. For 4-(Benzyloxy)-2,5-difluorophenol, these studies would typically involve geometry optimization to find the lowest energy structure. While DFT studies have been performed on compounds containing benzyloxy or difluorophenol fragments, specific calculations detailing the optimized geometry, bond lengths, and angles for the complete this compound molecule are not documented in the available search results.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and electronic properties. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, indicates the chemical stability of a molecule. For instance, studies on similar structures like 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid have determined a HOMO-LUMO gap of 4.3337 eV. nih.gov However, without specific DFT calculations for this compound, its HOMO-LUMO energies and the resulting energy gap remain undetermined. A data table illustrating typical outputs of such an analysis is provided below for conceptual understanding.
Table 1: Hypothetical HOMO-LUMO Data for this compound
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
Note: This table is for illustrative purposes only. The values are not based on actual experimental or computational data for the specified compound.
Electrostatic Potential Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic or nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while positive potential regions (blue) are electron-poor. While the principles of MEP mapping are well-established, a specific MEP map for this compound has not been found in the surveyed literature.
Conformational Analysis and Potential Energy Surface Mapping
The presence of rotatable bonds in this compound, such as the C-O-C linkage of the benzyl (B1604629) ether, suggests the existence of multiple conformers. Conformational analysis is employed to identify the most stable three-dimensional arrangement of the atoms. This involves mapping the potential energy surface by systematically rotating specific dihedral angles. Studies on other benzyloxy-containing compounds, like N-benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide, have successfully identified stable conformers. researchgate.net However, a similar detailed analysis for this compound is not available.
Table 2: Illustrative Conformational Analysis Data
| Dihedral Angle (e.g., C-O-C-C) | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Angle 1 | Data not available | Data not available |
| Angle 2 | Data not available | Data not available |
Note: This table illustrates the type of data generated from conformational analysis. No specific data for this compound is available.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are frequently used to predict spectroscopic data, such as vibrational frequencies (FT-IR, Raman) and NMR chemical shifts. These theoretical spectra can aid in the interpretation of experimental results. While studies on related compounds like 2,5-difluorophenol (B1295083) have utilized quantum chemical calculations to support spectroscopic data, predicted spectroscopic parameters for this compound are absent from the literature. researchgate.net
Reaction Mechanism Elucidation Through Transition State Calculations
Theoretical calculations are instrumental in mapping reaction pathways and identifying transition state structures. This provides insight into the kinetics and thermodynamics of chemical reactions. For this compound, this could involve studying reactions such as electrophilic aromatic substitution or ether cleavage. At present, no published studies detailing transition state calculations for reactions involving this specific molecule could be located.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations can model the behavior of a molecule over time, providing insights into its interactions with other molecules, such as solvents or biological macromolecules. This is particularly relevant for understanding how a compound might behave in a biological system. While MD simulations have been used to study other benzyloxy-containing ligands, no such simulations have been reported for this compound. rri.res.in
Theoretical Studies on Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular close contacts emerges. The dnorm surface highlights regions of significant intermolecular interactions, with red areas indicating contacts shorter than the van der Waals radii, white areas representing contacts around the van der Waals separation, and blue areas showing longer contacts.
For this compound, several key non-covalent interactions are anticipated to govern its solid-state structure. These include hydrogen bonding, halogen bonding, π-π stacking, and various van der Waals forces. The interplay of these interactions dictates the molecular conformation and packing in the crystalline state.
Expected Non-Covalent Interactions in Crystalline this compound:
A detailed Hirshfeld surface analysis would likely reveal the following types of intermolecular contacts, quantified by their relative contributions to the total surface area.
| Interaction Type | Description | Expected Contribution |
| H···H Contacts | Interactions between hydrogen atoms are typically the most abundant in organic molecules, arising from the numerous C-H bonds. These are generally considered weak van der Waals interactions. In the crystal structure of similar phenolic compounds, H···H interactions can account for a significant portion of the Hirshfeld surface. nih.gov | High |
| C···H/H···C Contacts | These interactions involve the contacts between carbon and hydrogen atoms of neighboring molecules and are a significant component of the overall van der Waals forces contributing to crystal packing. nih.gov | Moderate to High |
| O···H/H···O Contacts | These contacts primarily represent hydrogen bonds. The phenolic hydroxyl group is a strong hydrogen bond donor, and it can interact with the oxygen of the benzyloxy group or the fluorine atoms of an adjacent molecule. Intramolecular O-H···F hydrogen bonds might also be possible, influencing the molecular conformation. | Moderate |
| F···H/H···F Contacts | Given the presence of two fluorine atoms, C-H···F interactions are expected. The fluorine atoms can act as weak hydrogen bond acceptors. The strength and significance of these interactions depend on the acidity of the hydrogen donor. acs.org Studies on other fluorinated aromatic compounds have quantified the contribution of F···H contacts to the overall crystal packing. nih.gov | Moderate |
| C···C Contacts | These contacts often indicate the presence of π-π stacking interactions between the aromatic rings of the phenol (B47542) and the benzyl group. These interactions are crucial for the stabilization of the crystal lattice in many aromatic compounds. researchgate.net | Low to Moderate |
| F···F Contacts | Interactions between fluorine atoms on adjacent molecules are also possible, although they are generally considered to be weak. | Low |
| O···C/C···O Contacts | These represent van der Waals interactions between oxygen and carbon atoms of neighboring molecules. | Low |
| F···C/C···F Contacts | These are van der Waals interactions between fluorine and carbon atoms of adjacent molecules. | Low |
Detailed Research Findings from Analogous Systems:
While direct data for this compound is pending experimental and computational studies, research on related structures provides valuable context:
Hydrogen Bonding in Phenols: Studies on various substituted phenols demonstrate the dominant role of O-H···O or O-H···N hydrogen bonds in forming chains or more complex networks in the solid state. nih.govrsc.org The presence of the electronegative fluorine atoms in the target molecule could modulate the acidity of the phenolic proton, thereby influencing the strength of the hydrogen bonds it forms.
C-H···F Interactions: The nature of C-H···F interactions is a subject of ongoing study. In many fluorinated organic compounds, these interactions are considered weak hydrogen bonds that can play a significant role in determining the crystal packing. nih.govacs.org The difluorinated phenyl ring in this compound provides multiple sites for such interactions. Computational studies on difluoromethane (B1196922) clusters have highlighted the importance of both single and bifurcated C-H···F interactions in molecular self-aggregation. nih.gov
π-π Stacking: The presence of two aromatic rings (the difluorophenol and the benzyl group) suggests the likelihood of π-π stacking interactions. These can occur in either a face-to-face or offset arrangement and contribute significantly to the cohesive energy of the crystal. The electron-withdrawing fluorine atoms on one ring and the electron-donating character of the ether linkage can influence the nature of these stacking interactions. researchgate.net
Hirshfeld Surface Analysis of Fluorinated Compounds: In a study of a compound containing both chloro and fluoro substituents, Hirshfeld analysis revealed that Cl···H/H···Cl interactions made the largest contribution to the crystal packing (31.2%), followed by H···H (14.8%), C···H/H···C (14.0%), and F···H/H···F (12.8%) interactions. nih.gov This highlights how different halogen atoms can dominate the intermolecular landscape. For this compound, a similar quantitative breakdown would elucidate the hierarchy of interactions.
Applications of 4 Benzyloxy 2,5 Difluorophenol in Synthetic Organic Chemistry
As a Key Synthon for Complex Molecular Architectures
The structure of 4-(Benzyloxy)-2,5-difluorophenol, featuring a reactive hydroxyl group and a protected phenol (B47542), alongside the modulating effects of its fluorine substituents, positions it as a versatile synthon. The hydroxyl group can be readily used for nucleophilic reactions, such as etherification or esterification, to build larger molecular frameworks. The benzyloxy group serves as a common protecting group for the phenolic oxygen, which can be selectively removed at a later synthetic stage via catalytic hydrogenation. This differential reactivity is crucial in multi-step syntheses of complex target molecules.
While specific examples detailing the use of this compound in the total synthesis of natural products or other complex architectures are not extensively documented in peer-reviewed literature, its structural motifs are present in various advanced materials and biologically active compounds. Its isomer, 2-(benzyloxy)-4,5-difluorophenol, is recognized as a useful building block, suggesting a similar potential for the 4-benzyloxy isomer. sigmaaldrich.combldpharm.com
Precursor for Advanced Pharmaceutical Intermediates and Scaffolds
Fluorinated phenols are significant scaffolds in medicinal chemistry due to the unique properties imparted by fluorine atoms, including increased metabolic stability and binding affinity. The core of this compound is an attractive starting point for the synthesis of novel pharmaceutical agents.
Although direct synthesis of approved drugs using this specific precursor is not widely published, the utility of closely related benzyloxyphenol derivatives is well-established. For instance, substituted benzyloxyphenol moieties are integral to the design of multifunctional agents for neurodegenerative diseases like Parkinson's disease and in the development of novel androgen receptor antagonists for cancer therapy. nih.govnih.gov The synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives, for example, highlights a strategy where a benzyloxy-substituted phenol is a key component for creating a library of potential therapeutic compounds. nih.gov This indicates a strong potential for this compound to serve a similar role in generating new, fluorinated pharmaceutical intermediates.
Utility in Agrochemical Research as a Building Block
In agrochemical research, the introduction of fluorine atoms into a molecule is a common strategy to enhance efficacy and selectivity. Fluorinated phenols and their derivatives are used in the synthesis of various pesticides and herbicides. For example, 2,5-dichlorophenol (B122974) is a known intermediate in the synthesis of herbicides like dicamba. google.com
Currently, there is a lack of specific published research detailing the application of this compound as a building block in the synthesis of new agrochemicals. However, given the importance of fluorinated aromatic compounds in this field, its potential as a precursor for novel active ingredients remains a plausible area for future investigation. The synthesis of important intermediates like 3,5-difluorophenol (B1294556) for use in medicine, pesticides, and new materials underscores the value of such fluorinated synthons. patsnap.com
Applications in Polymer Chemistry and Materials Science (e.g., liquid crystals, phthalocyanines)
The rigid structure and potential for hydrogen bonding make phenolic compounds interesting for materials science, particularly in the development of polymers and liquid crystals. The benzyloxy group in this compound can provide solubility and influence the packing of molecules in a solid or liquid-crystalline state.
While direct applications of this compound in this field are not yet prominent in the literature, related research provides strong indicators of its potential. For example, other benzyloxyphenol derivatives have been used to create calamitic (rod-shaped) liquid crystals. The synthesis of these materials often involves the esterification of the phenolic hydroxyl group to build up the extended molecular structure required for liquid crystallinity. Similarly, substituted phenols are precursors in the synthesis of complex molecules like phthalocyanines, which have applications as dyes and in materials science. The general synthetic routes often involve building blocks that, while not identical, share the core features of this compound.
Development of Novel Reagents and Catalysts
The development of new reagents and catalysts is fundamental to advancing chemical synthesis. Phenolic compounds can act as ligands for metal catalysts or be modified to create new organocatalysts. The electronic properties of this compound, influenced by the electron-withdrawing fluorine atoms, could be harnessed in the design of novel catalytic systems.
There is currently no specific literature available that describes the use of this compound in the development of new reagents or catalysts. The exploration of its potential in this area, for instance as a precursor to chiral ligands or specialized organocatalysts, represents an open field for chemical research. The synthesis of related tetrahydrofuran (B95107) derivatives through oxidative rearrangement highlights how benzyloxy-containing structures can be employed in the creation of valuable chiral synthons. researchgate.net
Exploration in Biochemical and Chemical Biology Research Focus on Probe Development and Mechanistic Studies
Investigations into Molecular Interactions with Model Biomolecules (e.g., proteins like BSA, DNA)
There are no available studies investigating the molecular interactions between 4-(Benzyloxy)-2,5-difluorophenol and model biomolecules such as Bovine Serum Albumin (BSA) or DNA. Consequently, data regarding binding affinities, interaction forces (e.g., hydrophobic, hydrogen bonding), or conformational changes, which are typically presented in tables summarizing such research, are non-existent for this compound.
Mechanistic Studies of Enzymatic Reactions Utilizing Derived Analogs (e.g., enzyme inhibition mechanisms in vitro)
While analogs of fluorinated phenols are studied in various enzymatic contexts, there is no specific research available that details the use of analogs derived from this compound to study enzyme inhibition mechanisms. Data tables that would typically display IC₅₀ values, kinetic parameters (Kᵢ, Kₘ), and types of inhibition are not available for this compound or its direct derivatives.
Computational Docking and Molecular Modeling Studies for Ligand-Receptor Interactions (theoretical)
No published computational studies, such as molecular docking or molecular dynamics simulations, have been found that model the interaction of this compound with any biological receptor or active site. Therefore, theoretical data on binding energies, interaction poses, or key amino acid residues involved in potential binding events cannot be provided.
Advanced Analytical Method Development for Research Purposes
Development of High-Performance Liquid Chromatography (HPLC) Methods for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of phenolic compounds. For 4-(Benzyloxy)-2,5-difluorophenol, a reversed-phase HPLC (RP-HPLC) method is the most probable approach for achieving effective quantitative analysis.
Methodological Approach: A typical RP-HPLC method would involve a C18 or a phenyl-based stationary phase, which provides suitable hydrophobicity to retain the analyte. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape and ionization in mass spectrometry applications. acs.orgscirp.org
Detection is commonly performed using a UV-Vis detector. Phenolic compounds exhibit characteristic UV absorbance, and for this compound, the expected maximum absorbance (λmax) would be influenced by the substituted benzene (B151609) ring, likely around 270-280 nm. researchgate.net For enhanced sensitivity and selectivity, especially in complex matrices, a fluorescence detector could be employed if the molecule exhibits natural fluorescence. shimadzu.com
Method validation would be crucial, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. shimadzu.comnih.gov While specific studies on this compound are not prevalent, methods developed for other fluorinated phenols and benzyloxyphenol derivatives provide a strong foundation for its analysis. google.comhelixchrom.com
Table 1: Postulated HPLC Conditions for the Analysis of this compound
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Trace Analysis
For the analysis of volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, offering high resolution and definitive identification. This compound, being a phenolic compound, may require derivatization to enhance its volatility and thermal stability for GC analysis.
Derivatization and Analysis: A common derivatization technique for phenols is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This reduces the polarity and increases the volatility of the analyte. Alternatively, acylation or methylation could be employed. epa.gov
The derivatized sample would then be injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase like a 5% phenyl-polydimethylsiloxane (HP-5MS). gnest.org The separated components then enter the mass spectrometer, which acts as a detector. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint for identification.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the benzyl (B1604629) group and losses from the difluorophenol ring. Data from the NIST library for the related compound 2,5-difluorophenol (B1295083) shows a prominent molecular ion peak at m/z 130 and a key fragment at m/z 101. nih.gov Similarly, 4-benzyloxyphenol shows a characteristic fragmentation pattern that can be used for its identification. spectrabase.com
Table 2: Predicted GC-MS Parameters for Derivatized this compound
| Parameter | Suggested Condition |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temperature | 280°C |
| Oven Program | 100°C (2 min), ramp to 300°C at 10°C/min, hold for 10 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-650 m/z |
Spectrophotometric Assays for Detection and Quantification
UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of aromatic compounds. While it lacks the specificity of chromatographic methods, it can be useful for rapid analysis of relatively pure samples or for monitoring reactions.
Methodology: The basis of this method is the absorption of UV or visible light by the analyte, which is proportional to its concentration (Beer-Lambert Law). The benzene ring in this compound contains a chromophore that absorbs UV radiation. The presence of the hydroxyl and benzyloxy groups, as well as the fluorine atoms, will influence the wavelength of maximum absorbance (λmax). For phenol (B47542), a λmax of around 275 nm is observed. researchgate.netdocbrown.info The extended conjugation and substitution in this compound may cause a slight shift in this value.
For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. This method is susceptible to interference from other UV-absorbing compounds in the sample matrix. Colorimetric assays, such as the Folin-Ciocalteu method, can also be adapted for the determination of total phenolic content, where the phenols react with a reagent to produce a colored product that is measured spectrophotometrically. latamjpharm.org
Electrochemical Methods for Sensing and Characterization (e.g., voltammetry)
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer a highly sensitive approach for the detection of electroactive compounds like phenols. The phenolic hydroxyl group can be oxidized at a suitable electrode surface, generating a measurable current that is proportional to the concentration of the analyte.
Sensing Principle: The electrochemical behavior of this compound would be investigated using a three-electrode system, comprising a working electrode, a reference electrode, and a counter electrode. The working electrode is where the oxidation of the phenol occurs. To enhance sensitivity and lower the detection limits, the surface of the working electrode can be modified. Materials like carbon nanotubes, graphene, or conductive polymers have been shown to improve the electrochemical response towards phenols. nih.gov
Studies on various chlorophenols have demonstrated that the oxidation potential is dependent on the pH of the supporting electrolyte and the nature of the substituents on the phenol ring. nih.govnih.gov For this compound, the electron-withdrawing fluorine atoms and the bulky benzyloxy group would influence its oxidation potential. The development of a voltammetric method would involve optimizing parameters such as the pH of the supporting electrolyte and the scan rate to achieve the best analytical performance.
Hyphenated Techniques (e.g., LC-MS/MS, GC-IR) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most powerful tools for the comprehensive analysis of complex samples. acs.orgnih.gov
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This is the method of choice for trace quantitative analysis in complex matrices. nih.govmdpi.com After separation on an LC column as described in section 8.1, the analyte enters the mass spectrometer. In a tandem mass spectrometer (like a triple quadrupole), a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and can achieve very low detection limits. shimadzu.com
GC-IR: Gas Chromatography-Infrared Spectroscopy (GC-IR) is another hyphenated technique where the separated components from the GC are analyzed by an infrared spectrometer. shimadzu.com This provides information about the functional groups present in the molecule. While GC-MS provides information on the mass-to-charge ratio of fragments, GC-IR provides a vibrational spectrum, which is complementary information that can aid in structural elucidation and differentiation of isomers that may have similar mass spectra. shimadzu.com The IR spectrum of this compound would show characteristic absorptions for the O-H, C-O, C-F, and aromatic C-H bonds.
Future Research Directions and Unexplored Avenues
Emerging Synthetic Strategies for 4-(Benzyloxy)-2,5-difluorophenol Derivatives
The development of novel synthetic methodologies is paramount to unlocking the full potential of this compound derivatives. Future research is likely to focus on creating more efficient, selective, and sustainable synthetic routes.
One promising area is the advancement of regioselective synthesis techniques for highly substituted phenols. acs.orgoregonstate.edu Traditional methods often suffer from a lack of control over substituent placement, leading to mixtures of isomers. oregonstate.edu Modern approaches, such as directed ortho-metalation, transition-metal-catalyzed cross-coupling reactions, and innovative rearrangement strategies, could be adapted to selectively introduce or modify functional groups on the this compound core. acs.orgoregonstate.edu For instance, the development of a one-step conversion of readily available starting materials, such as hydroxypyrones and nitroalkenes, has shown success in producing phenols with complete regiochemical control and could be a valuable strategy. oregonstate.edu
Furthermore, the synthesis of this compound's derivatives can be explored through variations of established reactions. The Vilsmeier-Haack reaction, for example, has been utilized in the preparation of related hydroxybenzaldehydes. google.com Additionally, methods for the ipso-hydroxylation of arylboronic acids present a green and efficient route to substituted phenols, avoiding harsh conditions and toxic reagents. nih.gov The use of hydrogen peroxide as an oxidant in these reactions is particularly noteworthy for its environmental benefits. nih.gov
| Synthetic Approach | Key Features | Potential Application for this compound Derivatives |
| Regioselective Synthesis | High control over substituent positioning on the aromatic ring. acs.orgoregonstate.edu | Precise synthesis of multifunctional derivatives for targeted applications. |
| One-Step Conversions | Utilizes readily available starting materials for efficient synthesis. oregonstate.edu | Streamlined production of complex derivatives. |
| Ipso-hydroxylation of Arylboronic Acids | Mild, green, and efficient method for phenol (B47542) synthesis. nih.gov | Environmentally friendly production of novel phenol derivatives. |
| Vilsmeier-Haack Reaction Variants | Established method for the synthesis of hydroxybenzaldehydes. google.com | Functionalization of the phenol ring to introduce aldehyde groups. |
Novel Catalytic Applications in Organic Transformations
The electronic properties of this compound, influenced by the electron-withdrawing fluorine atoms and the bulky benzyloxy group, make it an intriguing candidate for applications in catalysis.
Future research could explore its use as a ligand in transition-metal catalysis. The phenolic oxygen, after deprotonation, can coordinate to a metal center, and the fluorine atoms can modulate the electronic environment of the catalyst, potentially enhancing its activity, selectivity, or stability. This approach has been successful with other substituted phenols in various catalytic reactions.
Another avenue lies in the field of organocatalysis. The acidic nature of the phenolic proton, heightened by the inductive effect of the fluorine atoms, suggests that derivatives of this compound could act as Brønsted acid catalysts for a range of organic transformations.
Moreover, the molecule itself could serve as a substrate in catalytic oxidative reactions. rsc.org Studies on the oxidation of halophenols catalyzed by artificial enzymes have demonstrated substrate-dependent chemoselectivity, suggesting that this compound could be selectively transformed into valuable quinone-like structures or undergo oxidative coupling to form novel biphenolic compounds. mdpi.com
| Catalytic Role | Underlying Principle | Potential Research Direction |
| Ligand in Transition-Metal Catalysis | Coordination of the phenolic oxygen to a metal center, with electronic modulation by fluorine atoms. | Development of novel catalysts for cross-coupling, hydrogenation, or polymerization reactions. |
| Brønsted Acid Organocatalyst | Enhanced acidity of the phenolic proton due to fluorine substitution. | Application in acid-catalyzed reactions like esterifications, acetalizations, and Friedel-Crafts reactions. |
| Substrate in Oxidative Catalysis | Selective oxidation of the phenol ring to form quinones or coupled products. rsc.orgmdpi.com | Synthesis of novel building blocks for materials and pharmaceuticals through enzymatic or chemical oxidation. |
Advanced Materials Science Integration and Applications
The incorporation of fluorine atoms into organic molecules is a well-established strategy for creating materials with unique and desirable properties. researchgate.netyoutube.com this compound represents a promising building block for a new generation of advanced materials.
The presence of fluorine can impart high thermal stability, chemical resistance, and specific electronic properties. mdpi.comarkema.comnih.gov These characteristics are highly sought after in the development of high-performance polymers. For instance, fluorinated polybenzoxazines and poly(arylene ether)s are known for their excellent thermal and mechanical properties, making them suitable for applications in the aerospace and electronics industries. bohrium.comnih.gov The difluorophenol moiety of the title compound could be incorporated into the backbone of such polymers to enhance their performance.
Furthermore, the rigid, fluorinated aromatic core of this compound makes it a potential component for liquid crystals. tandfonline.comresearchgate.netrsc.orgnih.gov The fluorine substituents can significantly influence the mesophase behavior and dielectric anisotropy of liquid crystalline materials, which are crucial for display technologies. researchgate.netrsc.org
| Material Class | Key Properties Conferred by Fluorine | Potential Applications of this compound-based Materials |
| High-Performance Polymers | Thermal stability, chemical resistance, low dielectric constant. mdpi.combohrium.comnih.gov | Advanced composites for aerospace, high-frequency circuit boards, and chemically resistant coatings. |
| Liquid Crystals | Altered mesophase behavior, tailored dielectric anisotropy. tandfonline.comresearchgate.netrsc.org | Next-generation liquid crystal displays (LCDs) and other electro-optical devices. |
| Fluorinated Coatings | Low surface energy, hydrophobicity, and oleophobicity. youtube.com | Self-cleaning surfaces, anti-fouling coatings, and specialized textiles. |
Opportunities in Interdisciplinary Chemical Research
The unique structural features of this compound open doors to a wide range of interdisciplinary research endeavors, particularly at the interface of chemistry and biology. nih.govacs.orgnih.gov
In medicinal chemistry, the incorporation of fluorine is a common strategy to improve the metabolic stability, bioavailability, and binding affinity of drug candidates. nih.gov The difluorinated phenol core could serve as a scaffold for the design of novel therapeutic agents targeting a variety of biological pathways. For example, substituted phenols have been investigated as androgen receptor antagonists for the treatment of prostate cancer. tandfonline.com
In the field of agrochemicals, fluorinated compounds often exhibit enhanced efficacy and selectivity as herbicides, insecticides, or fungicides. researchgate.net Derivatives of this compound could be synthesized and screened for potential agrochemical activity.
Furthermore, the development of fluorinated probes for bioimaging is a rapidly growing area. The fluorine atoms could serve as reporters in 19F Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET) when labeled with 18F. nih.govmdpi.com
Methodological Advancements in Characterization and Analysis
As new derivatives of this compound are synthesized and integrated into materials, advanced analytical techniques will be crucial for their characterization.
Spectroscopic methods such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, coupled with computational analysis, can provide detailed insights into the vibrational modes of these molecules. researchgate.net Microwave spectroscopy has been used to determine the precise geometric structure of related difluorophenols. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is an indispensable tool for the characterization of fluorinated compounds. nih.gov Computational methods for predicting 19F NMR chemical shifts are becoming increasingly accurate and can aid in structure elucidation. nih.gov
For materials characterization, techniques like X-ray photoelectron spectroscopy (XPS) can provide information on the elemental composition and chemical states of atoms in polymers containing this moiety. researchgate.netacs.org
| Analytical Technique | Information Obtained | Relevance to this compound Research |
| FT-IR and FT-Raman Spectroscopy | Vibrational modes and functional group identification. researchgate.net | Structural confirmation and study of intermolecular interactions. |
| Microwave Spectroscopy | Precise molecular geometry and rotational constants. researchgate.net | Fundamental understanding of the molecule's three-dimensional structure. |
| 19F NMR Spectroscopy | Information on the chemical environment of fluorine atoms. nih.gov | Unambiguous characterization of fluorinated derivatives and polymers. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state analysis of surfaces. researchgate.netacs.org | Characterization of thin films and polymer surfaces. |
Theoretical Predictions Guiding Experimental Design
Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound and its derivatives, thereby guiding experimental efforts. rsc.org
Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov Such calculations can also elucidate the effects of fluorine substitution on the acidity of the phenol, its reactivity in various reactions, and its potential for forming intermolecular interactions like hydrogen bonding and halogen bonding. acs.org
Molecular orbital theory can provide insights into the electronic structure and help explain the influence of fluorine on the aromaticity and reactivity of the phenol ring. acs.org For instance, theoretical studies can predict the sites of higher reactivity for electrophilic or nucleophilic attack. rsc.org
Furthermore, computational modeling can be used to design new materials with specific properties. By simulating the behavior of polymers or liquid crystals containing the this compound unit, researchers can predict their thermal, mechanical, and electronic properties before embarking on time-consuming and expensive experimental synthesis.
Q & A
Q. How is 4-(Benzyloxy)-2,5-difluorophenol synthesized, and what purity criteria are critical for research applications?
The synthesis typically involves introducing a benzyloxy group to 2,5-difluorophenol via nucleophilic aromatic substitution or protection of the hydroxyl group. For example, reacting 2,5-difluorophenol with benzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux. Critical purity considerations include minimizing unreacted starting materials (e.g., residual benzyl chloride) and by-products (e.g., di-substituted derivatives). Purity validation via HPLC (>97% by area) or GC-MS is essential. Physical properties such as melting point (34–38°C for related fluorophenols) and spectral consistency (NMR, IR) should align with literature data .
Q. What spectroscopic methods are essential for confirming the structure of this compound?
Key techniques include:
- ¹H NMR : Benzyloxy CH₂ protons appear as a singlet at δ 4.9–5.1 ppm; aromatic protons show splitting patterns consistent with fluorine coupling (e.g., meta/para F substituents).
- ¹⁹F NMR : Distinct signals for aromatic fluorines (δ -140 to -160 ppm) confirm substitution positions.
- IR Spectroscopy : O-H stretch (~3200 cm⁻¹, broad) and C-O-C stretch (~1250 cm⁻¹) from the benzyloxy group.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 248 (C₁₃H₁₀F₂O₂) and fragmentation patterns validate the structure. These methods are supported by studies on analogous fluorophenols .
Advanced Research Questions
Q. How do fluorine substituents influence the conformational dynamics of this compound, and what techniques can resolve its rotamers?
Fluorine’s electronegativity induces electron-withdrawing effects, stabilizing specific rotamers by altering electron density and steric interactions. The hydroxyl group’s orientation relative to fluorines creates rotational isomers (rotamers). Resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy can resolve these rotamers by differentiating their ionization energies and vibrational modes in excited (S₁) and cationic (D₀) states. For 2,5-difluorophenol, MATI revealed two rotamers with energy differences of ~0.1 eV, a method applicable to the benzyloxy derivative .
Q. What are the primary degradation pathways of this compound under ambient storage conditions, and how can they be mitigated?
Degradation may involve:
- Hydrolysis : Benzyloxy cleavage under acidic/basic conditions to yield 2,5-difluorophenol.
- Oxidation : Formation of quinone-like by-products. Mitigation strategies include storage in inert atmospheres (N₂/Ar), desiccants (silica gel), and low temperatures (0–6°C). Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring are recommended to assess shelf life .
Q. If conflicting data arise regarding the compound’s acidity compared to similar fluorophenols, how should researchers systematically evaluate the discrepancies?
Systematic evaluation involves:
- Experimental Replication : Measure pKa via potentiometric titration or UV-Vis spectroscopy in standardized solvents (e.g., water/DMSO mixtures).
- Computational Analysis : Density Functional Theory (DFT) calculations to model substituent effects (e.g., benzyloxy’s electron-donating vs. fluorine’s electron-withdrawing effects).
- Literature Comparison : Cross-reference with thermodynamic data for fluorobenzoic acids, where substituent positions significantly impact acidity .
Q. How can this compound serve as a precursor in synthesizing complex molecules, and what catalytic systems optimize its reactivity?
The benzyloxy group acts as a protecting moiety, enabling selective deprotection (e.g., catalytic hydrogenation with Pd/C/H₂) to regenerate 2,5-difluorophenol for further functionalization. Applications include:
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids (Pd(PPh₃)₄, K₂CO₃).
- Electrophilic Aromatic Substitution : Directed ortho-metalation (e.g., LDA/THF) for introducing nitro or sulfonyl groups. These methodologies align with studies on benzamide derivatives used as building blocks in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
